
Fibrostatin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibrostatin E is a naturally occurring compound that belongs to the class of N-acyl-L-amino acids. It is a metabolite produced by the bacterium Streptomyces catenulae. The compound has garnered interest due to its potential biological activities, including antifibrotic and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibrostatin E can be synthesized through the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve fermentation processes using Streptomyces catenulae, followed by extraction and purification steps. Optimization of fermentation conditions, such as nutrient media, temperature, and pH, would be crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Fibrostatin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxymethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Fibrostatin E has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its role in inhibiting prolyl hydroxylase, an enzyme involved in collagen synthesis.
Medicine: Investigated for its antifibrotic and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
Mechanism of Action
Fibrostatin E exerts its effects by inhibiting prolyl hydroxylase, an enzyme that plays a crucial role in collagen synthesis. By inhibiting this enzyme, this compound can reduce fibrosis, making it a potential antifibrotic agent. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Fibrostatin A: Another metabolite from Streptomyces catenulae with similar antifibrotic properties.
Fibrostatin B: Known for its anticancer activities.
Fibrostatin C: Exhibits both antifibrotic and anticancer properties.
Uniqueness
Fibrostatin E is unique due to its specific structure, which includes a hydroxymethyl group at the naphthoquinone core. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
91776-44-2 |
|---|---|
Molecular Formula |
C18H19NO8S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3-methoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-8(21)19-12(18(25)26)7-28-6-11-14(27-2)4-10-13(22)3-9(5-20)16(23)15(10)17(11)24/h3-4,12,20,24H,5-7H2,1-2H3,(H,19,21)(H,25,26)/t12-/m0/s1 |
InChI Key |
XMGJRXDFMZYRQG-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


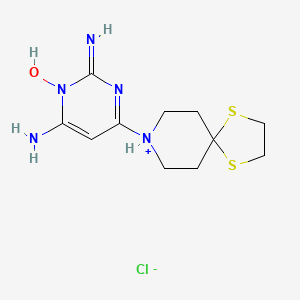
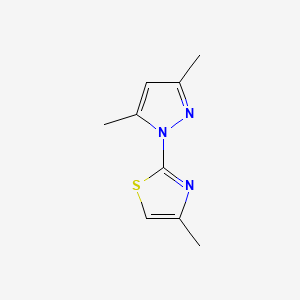

![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
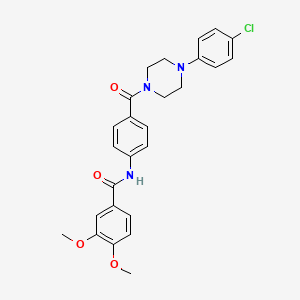
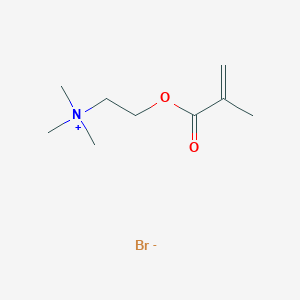


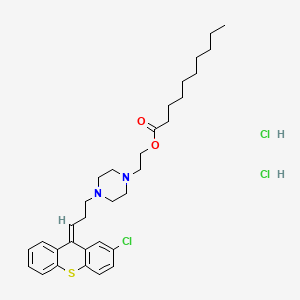
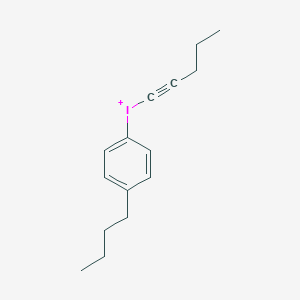
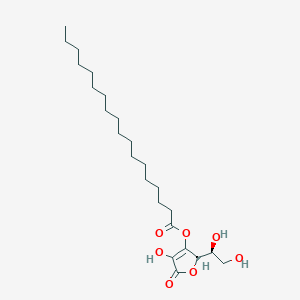
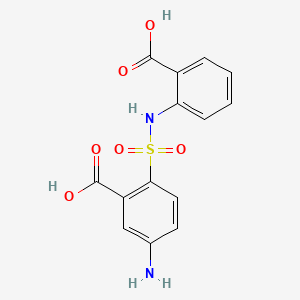
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
